molecular formula C11H13ClN2O4S B3033533 N-(4-[(Acetylamino)sulfonyl]phenyl)-3-chloropropanamide CAS No. 104246-30-2

N-(4-[(Acetylamino)sulfonyl]phenyl)-3-chloropropanamide

Cat. No.: B3033533
CAS No.: 104246-30-2
M. Wt: 304.75 g/mol
InChI Key: ZIDYNWALMOWJPS-UHFFFAOYSA-N
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Description

N-(4-[(Acetylamino)sulfonyl]phenyl)-3-chloropropanamide is a chemical compound with a complex structure that includes an acetylamino group, a sulfonyl group, and a chloropropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-[(Acetylamino)sulfonyl]phenyl)-3-chloropropanamide typically involves multiple steps. One common method starts with the acetylation of 4-aminobenzenesulfonamide to form N-(4-acetylaminophenyl)sulfonamide. This intermediate is then reacted with 3-chloropropanoyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-[(Acetylamino)sulfonyl]phenyl)-3-chloropropanamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized under strong oxidizing conditions.

    Reduction: The acetylamino group can be reduced to an amine under reducing conditions.

    Substitution: The chlorine atom in the chloropropanamide moiety can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as ammonia or primary amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted propanamides.

Scientific Research Applications

N-(4-[(Acetylamino)sulfonyl]phenyl)-3-chloropropanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-[(Acetylamino)sulfonyl]phenyl)-3-chloropropanamide involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the sulfonyl group can interact with enzyme active sites, potentially inhibiting their activity. The chloropropanamide moiety can undergo substitution reactions, leading to the formation of active metabolites.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-[(Acetylamino)sulfonyl]phenyl)acetamide
  • N-(4-[(Acetylamino)phenyl]sulfinyl)phenylacetamide
  • 3’-N-[(4-(Acetylamino)phenyl)sulfonyl]-3’-N-demethylazithromycin

Uniqueness

N-(4-[(Acetylamino)sulfonyl]phenyl)-3-chloropropanamide is unique due to the presence of the chloropropanamide moiety, which allows for additional chemical modifications and potential biological activities compared to its analogs.

Biological Activity

N-(4-[(Acetylamino)sulfonyl]phenyl)-3-chloropropanamide is a compound of significant interest due to its potential biological activities, particularly as a therapeutic agent. This article explores its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C₁₄H₁₅ClN₂O₃S
  • Molecular Weight : 330.80 g/mol

This structure features a sulfonamide group, which is known for its diverse biological activities, particularly in antimicrobial and anti-inflammatory applications.

TLR7/8 Antagonism

Research indicates that this compound acts as a dual antagonist of Toll-like receptors (TLR) 7 and 8. TLRs play a crucial role in the immune response by recognizing pathogen-associated molecular patterns. Inhibition of these receptors can modulate immune responses, making this compound potentially useful in treating autoimmune diseases such as systemic lupus erythematosus (SLE) .

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various pathogens. In studies involving chloroacetamides, it was found that compounds with similar structures exhibited varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. For instance, compounds with halogenated phenyl rings demonstrated enhanced lipophilicity, facilitating cellular penetration and thus increasing antimicrobial efficacy .

Pathogen Activity MIC (μM)
Staphylococcus aureusEffective<100
Methicillin-resistant S. aureusModerate100-200
Escherichia coliLess effective>200
Candida albicansModerately effective150-250

Antioxidant Activity

The antioxidant capacity of related sulfonamide compounds has been assessed using assays like DPPH and FRAP. Compounds similar to this compound showed promising radical scavenging activities, suggesting potential protective effects against oxidative stress .

Case Studies

  • Systemic Lupus Erythematosus (SLE) :
    • A study highlighted the role of TLR7 in SLE pathogenesis and how antagonists like this compound could mitigate disease symptoms by modulating immune responses .
  • Antimicrobial Efficacy :
    • In a comparative study, various chloroacetamides were tested for their antimicrobial properties against clinical isolates. The presence of the sulfonamide moiety was linked to enhanced activity against resistant strains of bacteria .

Properties

IUPAC Name

N-[4-(acetylsulfamoyl)phenyl]-3-chloropropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O4S/c1-8(15)14-19(17,18)10-4-2-9(3-5-10)13-11(16)6-7-12/h2-5H,6-7H2,1H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDYNWALMOWJPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101207242
Record name N-[4-[(Acetylamino)sulfonyl]phenyl]-3-chloropropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101207242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104246-30-2
Record name N-[4-[(Acetylamino)sulfonyl]phenyl]-3-chloropropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104246-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-[(Acetylamino)sulfonyl]phenyl]-3-chloropropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101207242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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